2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole
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Overview
Description
2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole is a synthetic organic compound that features a benzofuran ring fused to a thiazole ring with a chloromethyl substituent. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Formation of Thiazole Ring: The thiazole ring can be synthesized using a proton quantum tunneling method, which offers high yield and fewer side reactions.
Chloromethylation: The final step involves the chloromethylation of the thiazole ring, which can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions, altering its electronic properties and biological activities.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzofuran and thiazole derivatives, which can exhibit different biological activities.
Scientific Research Applications
2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic applications, including the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cell signaling pathways, leading to the modulation of biological activities.
Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its anti-tumor and antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: These compounds share a similar structure with benzofuran derivatives and exhibit comparable biological activities.
Benzimidazole Derivatives: These compounds also have a fused ring system and are known for their diverse pharmacological properties.
Uniqueness
2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole is unique due to its specific combination of benzofuran and thiazole rings, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-6-9-7-16-12(14-9)11-5-8-3-1-2-4-10(8)15-11/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZMSKHWJNTGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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